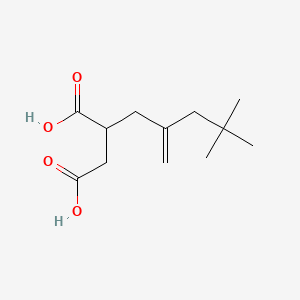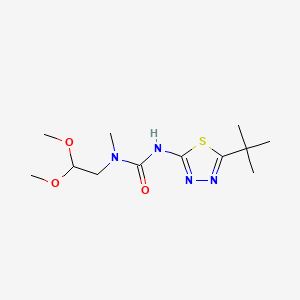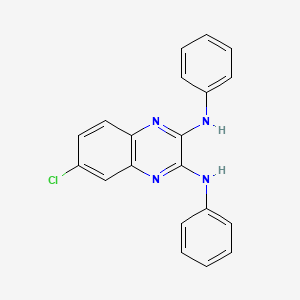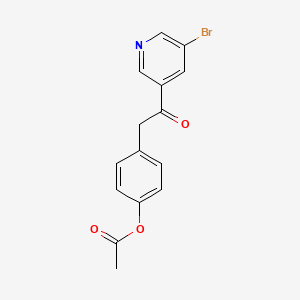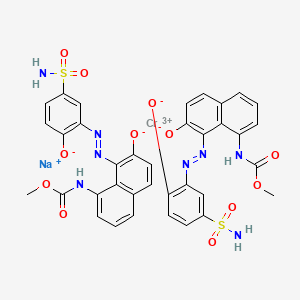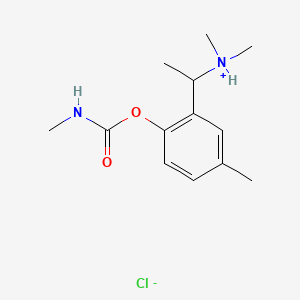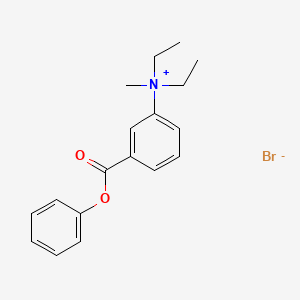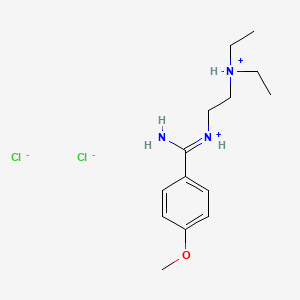
N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a methoxybenzamidine moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its versatile properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride typically involves the reaction of 4-methoxybenzamidine with 2-diethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistency in product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity or acting as a ligand for receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Diethylaminoethyl)-5-[123I]iodonicotinamide
- N-(2-Diethylaminoethyl)-Oleamide
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
N-(2-Diethylaminoethyl)-4-methoxybenzamidine dihydrochloride is unique due to its specific structural features and versatile applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and functionality, making it a valuable tool in various scientific disciplines.
Propriétés
Numéro CAS |
66842-88-4 |
|---|---|
Formule moléculaire |
C14H25Cl2N3O |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
2-[amino-(4-methoxyphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-4-17(5-2)11-10-16-14(15)12-6-8-13(18-3)9-7-12;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |
Clé InChI |
CHJIESMIUPCSGH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)OC)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
